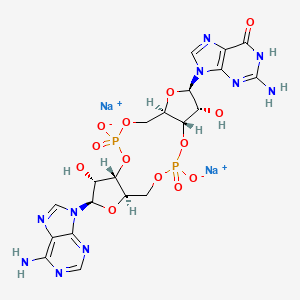![molecular formula C17H16N2O3 B15286678 4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Direct Yellow 24 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. C.I. Direct Yellow 24 is primarily used for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its bright yellow hue and good solubility in water .
Méthodes De Préparation
The synthesis of C.I. Direct Yellow 24 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction typically takes place in an aqueous medium under controlled temperature and pH conditions. Industrial production methods often involve the use of large-scale reactors where the diazotization and coupling reactions are carried out sequentially. The final product is then isolated, purified, and dried to obtain the dye in its usable form .
Analyse Des Réactions Chimiques
C.I. Direct Yellow 24 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Under reductive conditions, the azo bonds in C.I. Direct Yellow 24 can be cleaved, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium dithionite for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
C.I. Direct Yellow 24 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to study the interactions between dyes and different substrates.
Biology: The dye is used in histological staining to highlight specific structures in biological tissues.
Medicine: Research is being conducted on the potential use of C.I. Direct Yellow 24 in drug delivery systems due to its ability to bind to specific cellular components.
Mécanisme D'action
The mechanism of action of C.I. Direct Yellow 24 involves its ability to form hydrogen bonds and van der Waals interactions with the substrate. The dye molecules align themselves along the cellulose fibers, maximizing these interactions and resulting in strong adherence to the substrate. The molecular targets and pathways involved in this process are primarily the hydroxyl groups present in the cellulose fibers .
Comparaison Avec Des Composés Similaires
C.I. Direct Yellow 24 can be compared with other direct dyes such as C.I. Direct Yellow 12 and C.I. Direct Yellow 50. While all these dyes share similar properties, C.I. Direct Yellow 24 is unique in its specific hue and its ability to provide bright and vibrant colors. Additionally, it has better solubility and wash fastness compared to some other direct yellow dyes .
Similar Compounds
- C.I. Direct Yellow 12
- C.I. Direct Yellow 50
- C.I. Direct Yellow 105
These compounds share similar chemical structures and applications but differ in their specific shades and fastness properties .
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
4-[3-(4-methoxyphenyl)prop-2-enoylamino]benzamide |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-2-12(3-10-15)4-11-16(20)19-14-7-5-13(6-8-14)17(18)21/h2-11H,1H3,(H2,18,21)(H,19,20) |
Clé InChI |
ADUAASDQTXSPNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



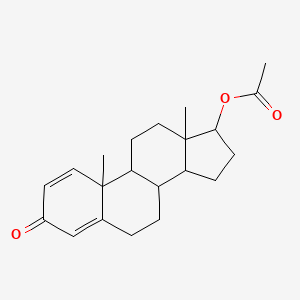


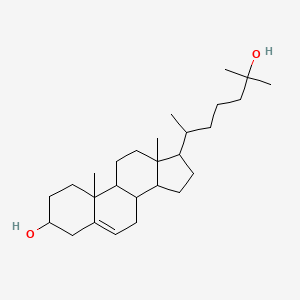
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)

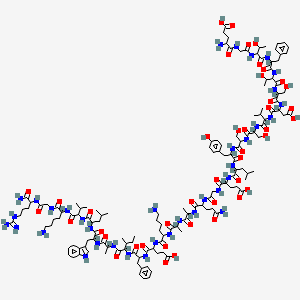
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
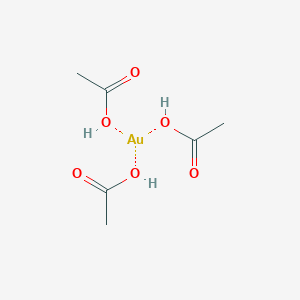
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
